N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide
Description
Structure
3D Structure
Properties
CAS No. |
74141-75-6 |
|---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15) |
InChI Key |
ITIMVGQIEWDPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Nitroimidazole
A key step involves alkylating 2-nitroimidazole with α-haloacetamide derivatives. For example, methyl 2-bromoacetate reacts with 2-nitroimidazole in acetonitrile under reflux (80°C) with potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) as catalysts. This yields methyl 2-(2-nitro-1H-imidazol-1-yl)acetate (69.5% yield over two steps). Subsequent hydrolysis with 4.0 N NaOH produces 2-(2-nitro-1H-imidazol-1-yl)acetic acid .
Amidation with 2,3-Dihydroxypropylamine
The carboxylic acid intermediate undergoes amidation with 2,3-dihydroxypropylamine via mixed anhydride activation. Using 4-fluorobenzylamine as a model, the reaction achieves 41.3% yield in 5 hours. For the target compound, substituting with 2,3-dihydroxypropylamine under similar conditions is hypothesized to yield N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide .
Reaction Scheme:
$$
\text{2-Nitroimidazole} + \text{BrCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{TBAI}} \text{Methyl 2-(2-nitroimidazol-1-yl)acetate} \xrightarrow{\text{NaOH}} \text{2-(2-Nitroimidazol-1-yl)acetic acid} \xrightarrow{\text{2,3-Dihydroxypropylamine}} \text{Target Compound}
$$
Microwave-Assisted Solid-State Synthesis
Microwave irradiation offers a solvent-free, energy-efficient alternative.
Direct Condensation
A patent method for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide involves mixing N-benzyl-2-hydroxyacetamide and 2-nitroimidazole in a 1:1 molar ratio. Irradiation at 700 W for 10 minutes in a silica bath yields the product with 76% purity after alumina chromatography. Adapting this for N-(2,3-dihydroxypropyl) , substituting N-(2,3-dihydroxypropyl)-2-hydroxyacetamide could achieve similar efficiency.
Advantages:
- Reaction Time: 10 minutes vs. 8–72 hours for conventional methods.
- Green Chemistry: Eliminates solvents and reduces waste.
Stepwise Esterification-Amidation
Ethyl Ester Intermediate
Ethyl 2-(2-nitroimidazol-1-yl)acetate is synthesized via nucleophilic addition of ethyl bromoacetate to 2-nitroimidazole (K₂CO₃, TBAI, 80°C, 40 minutes). Hydrolysis to the carboxylic acid (4.0 N NaOH) followed by coupling with 2,3-dihydroxypropylamine via DCC/DMAP in DMF yields the target compound.
Typical Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | Ethyl bromoacetate, K₂CO₃ | 80°C | 40 min | 81% |
| Amidation | DCC, DMAP, DMF | 0°C → RT | 2 h | ~70% (est.) |
Comparative Analysis of Methods
Efficiency and Scalability
Challenges
- Steric Hindrance: Bulky 2,3-dihydroxypropylamine may reduce amidation efficiency.
- Nitro Group Stability: Prolonged heating risks decomposition.
Emerging Techniques and Optimizations
Sonochemical Activation
A sonochemical approach for triazine derivatives (75% yield in 5 minutes) suggests potential for accelerating amidation steps via ultrasonic cavitation.
Catalytic Improvements
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in K₂CO₃-mediated reactions enhances interfacial reactivity, as demonstrated in benznidazole synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Biological Activities
Research has indicated that N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide exhibits several biological activities, particularly in the field of oncology and infectious diseases.
Antitumor Activity
This compound has been studied for its potential antitumor effects, especially as a radiosensitizer in cancer therapy. It is believed to enhance the efficacy of radiation treatment by selectively targeting hypoxic tumor cells, which are often resistant to conventional therapies. Studies have shown that derivatives of nitroimidazoles can improve the therapeutic index in radiotherapy by increasing tumor oxygenation and enhancing cell kill rates .
Antiparasitic Properties
The nitroimidazole class is known for its antiparasitic activity, particularly against protozoan infections such as those caused by Trichomonas vaginalis and Giardia lamblia. This compound may serve as a scaffold for developing new antiparasitic agents with improved efficacy and reduced side effects .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various therapeutic settings:
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide would depend on its specific application. For example:
Antimicrobial action: The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.
Anticancer action: The compound may interact with cellular targets to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring and Acetamide Chain
Key structural differences among nitroimidazole derivatives lie in the substituents on the imidazole ring and the acetamide side chain. Below is a comparative analysis:
Biodistribution and Hypoxia Targeting
EF5 () demonstrates preferential accumulation in hypoxic tumor regions but shows high liver uptake due to scavenging of radioactive metabolites. The target compound’s dihydroxypropyl group could reduce hepatic retention by minimizing hydrophobic interactions, directing more drug to hypoxic tissues .
Biological Activity
N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide, a nitroimidazole derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a radiation sensitizer in cancer therapy. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 244.21 g/mol. Its structure features a 2-nitro group attached to an imidazole ring, along with a 2,3-dihydroxypropyl group and an acetamide moiety. This structural arrangement enhances its hydrophilicity and potential biological activity .
This compound primarily acts as a radiation sensitizer . Nitroimidazoles are known to enhance the effectiveness of radiation therapy by targeting hypoxic tumor cells that are typically resistant to conventional treatments. The 2-nitro group undergoes reduction to form radical species, which contribute to DNA damage under hypoxic conditions, thereby increasing the efficacy of radiation therapy .
Key Mechanisms:
- Radical Formation : The reduction of the nitro group leads to the formation of reactive intermediates that can bind to cellular macromolecules.
- DNA Interaction : The compound's ability to form hydrogen bonds enhances its affinity for DNA, suggesting potential antitumor mechanisms .
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- SW620 Cell Line : Exhibited an IC50 value of 64.2 µM.
- PC3 Cell Line : Demonstrated an IC50 value of 70.2 µM .
These findings highlight its potential as an antitumor agent, particularly in combination with radiation therapy.
Comparative Studies
The compound is structurally related to other nitroimidazoles such as Misonidazole and SR2508. A comparison of their properties is summarized in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Misonidazole | Nitroimidazole derivative | Higher toxicity; used clinically |
| SR2508 | Similar imidazole structure | Designed for reduced toxicity |
| This compound | Contains dihydroxypropyl group | Enhanced solubility and reduced toxicity |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the modification of existing nitroimidazole derivatives. Specific synthetic pathways may vary based on desired yields and purity levels .
Case Studies
Recent studies have focused on the efficacy of this compound in various experimental setups:
- Hypoxia-Induced Tumor Models : In vivo studies demonstrated that this compound effectively targets hypoxic regions within tumors, enhancing radiation therapy outcomes .
- Cytotoxicity Assessments : Comparative cytotoxicity tests against normal cells revealed a favorable selectivity index compared to traditional chemotherapeutics like doxorubicin and cisplatin .
Q & A
Q. What are the recommended synthetic routes for N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach. First, the nitroimidazole core is functionalized using protecting groups (e.g., isopropylidene) to preserve reactive hydroxyl groups during subsequent reactions. For example, glycerol derivatives are often used as starting materials for dihydroxypropyl moieties, as seen in the synthesis of N-(2,3-dihydroxypropyl) stearamide via EDC-mediated coupling . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates.
- Catalysts : Triethylamine (TEA) is effective for deprotonation in nucleophilic substitutions .
- Temperature : Reflux conditions (~80–100°C) improve reaction rates.
Yield improvements focus on stoichiometric ratios (e.g., 1.2 equivalents of nucleophiles) and purification via column chromatography.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies structural integrity, particularly the dihydroxypropyl chain (δ 3.4–3.8 ppm for hydroxyls) and nitroimidazole protons (δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and detects impurities (e.g., related EP impurities in ) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 303.25).
- Elemental analysis : Validates C, H, N, O percentages (±0.3% tolerance) .
Q. What are common impurities in the synthesis of this compound, and how are they quantified?
Methodological Answer: Key impurities include:
| Impurity Name | CAS Number | Structural Feature | Detection Method |
|---|---|---|---|
| 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | 14419-11-5 | Chlorinated side chain | HPLC (retention time: 8.2 min) |
| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | 16773-52-7 | Epoxide intermediate | GC-MS (EI mode) |
| Quantification follows ICH guidelines using calibrated reference standards (e.g., ≤0.15% for any single impurity) . |
Advanced Research Questions
Q. How does the nitroimidazole moiety influence the compound’s biological activity, particularly in hypoxic environments?
Methodological Answer: The 2-nitro-1H-imidazole group acts as a hypoxia-sensitive prodrug. Under low oxygen, nitroreductases reduce the nitro group to reactive intermediates (e.g., hydroxylamines), generating cytotoxic radicals. To study this:
- Hypoxia assays : Use HCT-116 colon cancer cells under 1% O₂. Measure IC50 shifts compared to normoxia.
- Mechanistic probes : Co-treat with dicoumarol (NQO1 inhibitor) to confirm reductase dependency .
- Comparative analysis : Compare with structurally similar MEK inhibitors (e.g., pimertib, which shares the dihydroxypropyl group) to assess nitro-specific effects .
Q. How does pH and temperature affect the stability of this compound?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9). Monitor via HPLC for:
- Acidic conditions : Hydrolysis of the acetamide bond (e.g., pH 1: 15% degradation at 72 hours).
- Alkaline conditions : Nitro group reduction (pH 9: 10% degradation).
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at 2–8°C to prevent nitroimidazole ring cleavage .
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?
Methodological Answer:
- NMR vs. IR conflicts : If NMR suggests a hydroxyl group but IR lacks a broad O-H stretch (~3200 cm⁻¹), consider hydrogen bonding or tautomerism. Use deuterated solvents (D₂O exchange) to confirm exchangeable protons.
- Case study : For 2-nitroimidazoles, keto-enol tautomerism may obscure IR peaks. X-ray crystallography provides definitive confirmation .
Q. What computational methods are suitable for predicting binding affinities of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., HIF-1α, PDB: 1H2M). The dihydroxypropyl group may form hydrogen bonds with Arg238.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Comparative analysis : Overlay with co-crystallized ligands (e.g., iodinated contrast agents in ) to identify shared pharmacophores .
Q. Table 1. Key Impurities and Analytical Parameters
| Impurity CAS | Detection Limit (ppm) | Regulatory Threshold (ICH) |
|---|---|---|
| 14419-11-5 | 50 | 0.10% |
| 16773-52-7 | 30 | 0.15% |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMSO | +25% |
| Catalyst (TEA) | 3.0 equiv | +15% |
| Temperature | 80°C, reflux | +20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
